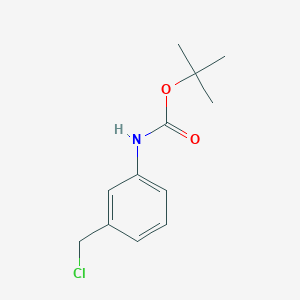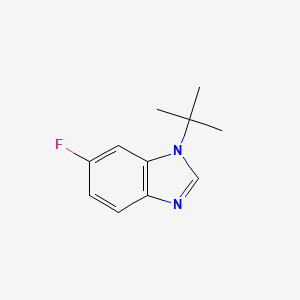
N-Boc-3-(chloromethyl)aniline
Overview
Description
N-Boc-3-(chloromethyl)aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, and a chloromethyl group attached to the third position of the aromatic ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
N-Boc-3-(chloromethyl)aniline is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are various structurally diverse amines, amino acids, and peptides . The compound plays a crucial role in the protection of these amines, which is a fundamental and useful transformation in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the use of di-tert-butyl dicarbonate (Boc2O), which introduces the Boc protecting group . The N-Boc group is extremely stable towards catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . This stability and resistance make it an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection of amines is a key step in various biochemical pathways, particularly in peptide synthesis . The N-Boc protected amines can be easily converted into free amines, making this protocol more applicable in multistep reactions . Furthermore, this compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of this compound’s action is the successful and selective protection of amines . This protection is achieved in excellent isolated yield in a short reaction time at room temperature .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals . Moreover, the compound’s action can be carried out under ultrasound irradiation and catalyst-free conditions, demonstrating its versatility and adaptability to different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(chloromethyl)aniline typically involves the protection of the amine group of 3-(chloromethyl)aniline with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out at room temperature and yields the desired product in high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of eco-friendly solvents and catalysts, such as ionic liquids, has been explored to enhance the sustainability of the production process . Additionally, ultrasound irradiation has been employed to achieve efficient N-Boc protection under catalyst-free conditions .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(chloromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring and the chloromethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the aromatic ring.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for the removal of the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(azidomethyl)aniline or 3-(cyanomethyl)aniline can be formed.
Oxidation Products: Oxidation of the aromatic ring can yield compounds such as 3-(chloromethyl)benzoic acid.
Deprotected Products: Removal of the Boc group yields 3-(chloromethyl)aniline.
Scientific Research Applications
N-Boc-3-(chloromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N-Boc-3-(chloromethyl)aniline can be compared with other Boc-protected anilines, such as:
N-Boc-aniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
N-Boc-4-(chloromethyl)aniline: Similar structure but with the chloromethyl group at the fourth position, leading to different reactivity and applications.
N-Boc-3-(bromomethyl)aniline: Contains a bromomethyl group instead of a chloromethyl group, which can affect the reactivity and the types of reactions it undergoes.
This compound is unique due to the presence of both the Boc protecting group and the chloromethyl group, allowing for selective and versatile chemical transformations.
Properties
IUPAC Name |
tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGJAIFYCYZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617130 | |
| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219706-58-8 | |
| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)





